Brequinar

Catalog No.
S548857
CAS No.
96187-53-0
M.F
C23H15F2NO2
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brequinar

CAS Number

96187-53-0

Product Name

Brequinar

IUPAC Name

6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid

Molecular Formula

C23H15F2NO2

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28)

InChI Key

PHEZJEYUWHETKO-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid, brequinar, brequinar potassium, brequinar sodium, DuP 785, DuP-785, NSC 368390, NSC-368390

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O

Description

The exact mass of the compound Brequinar is 375.10709 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Transplantation Research

Studies have investigated Brequinar's effectiveness in preventing organ rejection in animal models. One such study explored the effects of Brequinar sodium on heart, liver, and kidney allograft rejection in rats. The findings suggested that Brequinar may have potential as an immunosuppressive drug []. However, further research is needed to determine its safety and efficacy in humans.

Brequinar is a quinoline carboxylic acid derivative, specifically identified as 6-fluoro-2-{2'-fluoro-[1,1'-biphenyl]-4-yl}-3-methylquinoline-4-carboxylic acid. It is primarily known for its role as an inhibitor of dihydroorotate dehydrogenase, an enzyme crucial for the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, brequinar effectively disrupts the conversion of dihydroorotate to orotate, which is a key step in the synthesis of nucleic acids essential for cell proliferation .

As mentioned earlier, Brequinar's primary mechanism of action involves inhibiting DHODH, thereby disrupting pyrimidine synthesis and hindering cell growth 1. This mechanism has been explored for its potential in:

  • Immunosuppression: By limiting T-cell proliferation, which relies heavily on pyrimidine synthesis, Brequinar was investigated to prevent organ transplant rejection 1.
  • Anti-Cancer Activity: The dependence of cancer cells on rapid proliferation makes them susceptible to DHODH inhibition. Brequinar has shown promise in reducing tumor growth in animal models 3.

Brequinar's primary mechanism of action involves the inhibition of dihydroorotate dehydrogenase. This inhibition leads to a decrease in the availability of orotate, thereby affecting the synthesis of uridine monophosphate and other pyrimidine nucleotides. The compound has a reported IC50 value of approximately 20 nM, indicating its potency in inhibiting this enzyme . The reaction can be summarized as follows:

DihydroorotateDihydroorotate DehydrogenaseOrotate\text{Dihydroorotate}\xrightarrow{\text{Dihydroorotate Dehydrogenase}}\text{Orotate}

Brequinar competes with the substrate (dihydroorotate) for binding to the active site of the enzyme.

Brequinar exhibits significant biological activity, particularly in its ability to inhibit lymphocyte proliferation and the mixed lymphocyte reaction in a dose-dependent manner. This property indicates its potential use in immunosuppressive therapies . In addition to its immunosuppressive effects, brequinar has been evaluated for its anticancer properties but has shown limited success in clinical trials for solid tumors . Side effects associated with brequinar include myelosuppression, nausea, vomiting, and mucositis .

  • Formation of the Quinoline Core: This involves cyclization reactions to create the quinoline structure.
  • Fluorination: Selective fluorination at specific positions on the aromatic rings.
  • Carboxylation: Introduction of the carboxylic acid functional group to yield brequinar.

Various methodologies have been explored to optimize yield and purity during synthesis, including microwave-assisted reactions and solvent-free conditions .

Brequinar has been primarily investigated for its applications in:

  • Immunosuppression: Used in transplant medicine to prevent organ rejection.
  • Cancer Therapy: Explored as a potential treatment for various malignancies due to its ability to inhibit cell proliferation.
  • Research: Utilized as a tool compound in studies related to nucleotide metabolism and cell cycle regulation .

Studies have shown that brequinar can interact synergistically with other compounds such as dipyridamole, enhancing its efficacy while potentially reducing required dosages. This synergy is particularly evident when targeting nucleotide salvage pathways alongside DHODH inhibition . Furthermore, brequinar's interactions with other nucleoside transport inhibitors have been characterized, providing insights into combination therapies that could improve treatment outcomes .

Brequinar shares structural and functional similarities with several other compounds that inhibit dihydroorotate dehydrogenase. Here are some notable comparisons:

Compound NameStructure TypeIC50 (nM)Unique Features
LeflunomidePyrimidine derivative>50Approved for rheumatoid arthritis treatment
TeriflunomidePyrimidine derivative>50Active metabolite of leflunomide
DihydroorotateNatural substrateN/APrecursor in pyrimidine synthesis
5-FluorouracilAntimetabolite~10Used primarily in cancer chemotherapy

Brequinar is unique due to its high potency as a DHODH inhibitor and its specific structural features that enhance its binding affinity compared to other compounds like leflunomide and teriflunomide, which require higher concentrations for similar effects .

The synthetic chemistry of brequinar has evolved significantly since its initial development, encompassing multiple strategic approaches that range from classical methodologies to modern convergent synthesis techniques. The compound's quinoline-4-carboxylic acid core structure presents unique synthetic challenges that have driven the development of specialized methodologies tailored to its efficient preparation [1] [2].

The primary synthetic challenge in brequinar synthesis lies in the construction of the highly substituted quinoline ring system while maintaining the precise substitution pattern required for biological activity. The presence of two fluorine atoms, the methyl group at the 3-position, and the biphenyl carboxylic acid moiety necessitates careful synthetic planning to achieve optimal yields and purity [3].

Classical synthetic approaches to brequinar typically employ linear synthesis strategies, which, while straightforward, often suffer from cumulative yield losses across multiple steps. Modern synthetic methodologies have increasingly focused on convergent approaches that allow for the parallel synthesis of molecular fragments, followed by strategic coupling reactions to assemble the final structure [1] [2].

The diversity of synthetic methodologies developed for brequinar reflects both its therapeutic importance and the inherent challenges associated with constructing its complex molecular architecture. Each approach offers distinct advantages in terms of efficiency, scalability, and functional group tolerance, making the selection of an appropriate synthetic route dependent on the specific requirements of the intended application [4] [5].

Recent advances in the field have also explored the development of brequinar analogs and conjugates through late-stage functionalization strategies, which enable rapid access to structural variants without requiring complete de novo synthesis. These approaches have proven particularly valuable in medicinal chemistry applications where structure-activity relationship studies require access to multiple analogs [1] [2].

Pfitzinger Reaction in Quinoline Core Assembly

The Pfitzinger reaction represents the cornerstone methodology for constructing the quinoline-4-carboxylic acid core of brequinar, offering a direct and efficient approach to the highly substituted quinoline ring system. This classical heterocyclic synthesis involves the base-promoted condensation of isatin derivatives with ketones to yield quinoline-4-carboxylic acids, making it ideally suited for brequinar synthesis [6] [7].

In the context of brequinar synthesis, the Pfitzinger reaction utilizes isatin as the starting material, which undergoes ring-opening under basic conditions to generate an anthranilic acid derivative. This intermediate subsequently condenses with 4'-(2-fluorophenyl)propiophenone to form the quinoline ring system through a cyclization and dehydration sequence [4] [6].

The mechanism of the Pfitzinger reaction proceeds through several key intermediates. Initial treatment of isatin with potassium hydroxide in aqueous ethanol leads to hydrolytic ring opening, generating a keto-acid intermediate. The ketone substrate then reacts with the resulting aniline functionality to form an imine intermediate, followed by intramolecular cyclization and dehydration to yield the desired quinoline-4-carboxylic acid product [6] [8].

The efficiency of the Pfitzinger reaction in brequinar synthesis is particularly notable, with reported yields typically ranging from 70-90% for the core quinoline formation step [4]. The reaction conditions are generally mild, involving heating in aqueous alcoholic base, which contributes to the method's reliability and reproducibility across different scales [9].

Modern variations of the Pfitzinger reaction have incorporated improvements to enhance efficiency and reduce environmental impact. The development of trimethylsilyl chloride (TMSCl)-mediated Pfitzinger reactions has enabled one-pot synthesis protocols that combine esterification and cyclization in a single operation, improving overall synthetic efficiency [10] [11].

The stereochemical outcomes of the Pfitzinger reaction are generally predictable, with the methyl substituent at the 3-position of the quinoline ring arising from the propyl side chain of the ketone substrate. The regioselectivity of the cyclization process is controlled by the electronic and steric properties of the substituents on both the isatin and ketone components [12] [9].

Optimization of Pfitzinger reaction conditions for brequinar synthesis has focused on maximizing yield while minimizing the formation of regioisomeric byproducts. The choice of base, solvent system, and reaction temperature all play critical roles in determining the efficiency and selectivity of the transformation [7] [13].

Convergent Synthesis Approaches

Convergent synthesis strategies have emerged as powerful tools for the efficient construction of complex molecules like brequinar, offering significant advantages over traditional linear synthesis approaches in terms of overall yield and synthetic efficiency. The principle of convergent synthesis involves the independent preparation of molecular fragments followed by their strategic coupling to assemble the target structure [14] [15].

In brequinar synthesis, convergent approaches typically involve the separate preparation of the quinoline core and the biphenyl carboxylic acid moiety, followed by their coupling through cross-coupling reactions or other suitable methodologies. This strategy minimizes the number of linear steps and reduces cumulative yield losses that are characteristic of sequential transformations [1] [2].

The development of a 16-step convergent synthesis for brequinar-PROTAC conjugates exemplifies the power of this approach, despite the overall 1% yield. The synthesis employs a convergent strategy with late-stage incorporation of functional tags, demonstrating how convergent approaches can enable access to complex molecular architectures that would be challenging to prepare through linear methods [1].

Fragment-based convergent approaches to brequinar synthesis typically involve retrosynthetic analysis to identify optimal disconnection points that balance synthetic efficiency with the availability of suitable coupling methodologies. The quinoline core represents a natural convergent intermediate that can be functionalized through various late-stage transformations [15] [16].

The implementation of convergent synthesis in brequinar preparation often involves the use of cross-coupling reactions, particularly Suzuki-Miyaura coupling, to join aromatic fragments. The synthesis described by Madak and colleagues demonstrates the effective use of Suzuki coupling to install the biphenyl moiety with good efficiency (72% yield) [1].

Modern convergent approaches to brequinar synthesis have benefited from advances in palladium-catalyzed cross-coupling methodologies, which provide reliable methods for forming carbon-carbon bonds between aromatic fragments under mild conditions. These reactions typically exhibit good functional group tolerance, making them well-suited for late-stage coupling operations [1] [2].

The design of convergent synthetic routes requires careful consideration of the relative complexity and synthetic accessibility of each fragment. Optimal convergent strategies typically involve fragments of similar synthetic complexity to maximize the efficiency gains from parallel synthesis [14] [17].

Convergent synthesis strategies have proven particularly valuable in the synthesis of brequinar analogs and derivatives, where the quinoline core can be prepared once and then coupled with various aromatic fragments to generate libraries of related compounds for structure-activity relationship studies [5] [18].

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) has revolutionized the approach to brequinar analog synthesis by enabling the direct modification of the parent compound or advanced intermediates to introduce new functional groups without requiring complete de novo synthesis. This strategy offers significant advantages in terms of synthetic efficiency and access to structural diversity [19] [20].

The application of LSF to brequinar has focused primarily on selective functionalization of the quinoline ring system and the biphenyl moiety through C-H activation methodologies. Palladium-catalyzed C-H functionalization reactions have proven particularly effective for introducing various functional groups at specific positions on the aromatic rings [21] [22].

Directed C-H functionalization strategies have been employed to achieve regioselective modifications of the brequinar scaffold. The carboxylic acid functionality can serve as a directing group for ortho-selective C-H activation, while the quinoline nitrogen provides additional coordination sites for metal-catalyzed transformations [21] [23].

The development of bioorthogonal late-stage functionalization methods has enabled the preparation of brequinar-based molecular probes for biological studies. These approaches typically involve the installation of reactive handles that can be selectively modified under mild conditions that are compatible with complex molecular environments [1] [24].

Electrochemical late-stage functionalization represents an emerging approach for brequinar modification that avoids the use of stoichiometric oxidants and offers unique selectivity patterns. These methods have been successfully applied to the hydroxylation and halogenation of aromatic systems similar to those found in brequinar [25] [26].

The implementation of LSF strategies in brequinar chemistry has been particularly valuable for the preparation of radiolabeled analogs for imaging applications. The development of fluorine-18 labeled brequinar through late-stage radiofluorination demonstrates the power of this approach for accessing isotopically labeled compounds [27] [28].

C-H functionalization-based LSF has enabled the selective introduction of various functional groups including halogens, alkyl groups, and heteroatom-containing substituents at specific positions on the brequinar scaffold. The regioselectivity of these transformations can often be controlled through the choice of catalyst system and reaction conditions [19] [29].

Late-stage bioconjugation strategies have been developed to attach brequinar to various molecular tags and targeting moieties. The synthesis of triphenylphosphonium-conjugated brequinar demonstrates how LSF can be used to modify the subcellular localization properties of the parent compound [1].

The functional group tolerance of modern LSF methodologies has enabled their application to complex brequinar derivatives, including those containing sensitive functionalities that might not survive traditional synthetic sequences. This compatibility has expanded the scope of accessible brequinar analogs significantly [30] [31].

Industrial Scale Manufacturing Considerations

The transition from laboratory-scale synthesis to industrial manufacturing of brequinar presents numerous technical and economic challenges that require careful optimization of synthetic processes and manufacturing protocols. Industrial-scale production demands robust and reproducible procedures that can consistently deliver high-quality product while meeting regulatory requirements [32] [33].

Temperature control represents one of the most significant challenges in scaling brequinar synthesis to industrial levels. While laboratory procedures may employ extreme cooling conditions such as dry ice, the cost and practical difficulties of maintaining such temperatures in large-scale reactors necessitate process modifications to operate under more economically viable conditions [33] [34].

The stoichiometric balance of reagents becomes critically important at industrial scale, where the sequential addition of large quantities of reactants can lead to local concentration imbalances that affect reaction selectivity and yield. The development of controlled addition protocols and continuous monitoring systems is essential for maintaining consistent product quality [35] [36].

Solvent extraction and phase separation operations that are straightforward at laboratory scale can become problematic when scaled to industrial volumes. The formation of emulsions and extended separation times can significantly impact process efficiency and require optimization of mixing protocols and the use of phase separation aids [33] [37].

Quality control and analytical monitoring requirements are substantially more complex for industrial-scale brequinar production. The implementation of process analytical technology (PAT) and real-time monitoring systems is essential for ensuring consistent product quality and meeting regulatory specifications [32] [38].

Purification strategies must be fundamentally reconsidered for industrial-scale brequinar manufacturing. Column chromatography, which is routinely used at laboratory scale, becomes prohibitively expensive and impractical for large-scale production. Alternative purification methods such as crystallization and recrystallization must be developed and optimized [35] [39].

Environmental and waste management considerations become paramount at industrial scale, where the volumes of waste generated can be substantial. The development of green chemistry approaches and solvent recycling systems is essential for sustainable brequinar manufacturing [32] [36].

Regulatory compliance requirements for industrial-scale brequinar production involve adherence to Good Manufacturing Practice (GMP) standards and extensive documentation of all manufacturing processes. The validation of manufacturing procedures and analytical methods represents a significant component of the overall development effort [40] [38].

Equipment design and material selection for industrial-scale brequinar synthesis must account for the corrosive nature of some reagents and the need for precise temperature and pressure control. The selection of appropriate reactor materials and heat transfer systems is critical for safe and efficient operation [34] [41].

Process optimization for industrial-scale brequinar manufacturing typically involves the use of design of experiments (DoE) approaches and process modeling to identify optimal operating conditions. The development of predictive models for scale-up can help minimize the risks associated with transitioning from pilot to commercial scale [36] [42].

The economics of industrial-scale brequinar production require careful consideration of raw material costs, energy consumption, and labor requirements. Process intensification strategies and continuous manufacturing approaches may offer advantages over traditional batch processes in terms of capital and operating costs [43] [44].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

375.10708505 g/mol

Monoisotopic Mass

375.10708505 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5XL19F49H6

Related CAS

96201-88-6 (hydrochloride salt)

Pharmacology

Brequinar is a synthetic quinolinecarboxylic acid analogue with antineoplastic properties. Brequinar inhibits the enzyme dihydroorotate dehydrogenase, thereby blocking de novo pyrimidine biosynthesis. This agent may also enhance the in vivo antitumor effect of antineoplastic agents such as 5-FU. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

96187-53-0

Wikipedia

Brequinar

Dates

Last modified: 08-15-2023
1: Burris HA 3rd, Raymond E, Awada A, Kuhn JG, O'Rourke TJ, Brentzel J, Lynch W, King SY, Brown TD, Von Hoff DD. Pharmacokinetic and phase I studies of brequinar (DUP 785; NSC 368390) in combination with cisplatin in patients with advanced malignancies. Invest New Drugs. 1998;16(1):19-27. PubMed PMID: 9740540.
2: Joshi AS, King SY, Zajac BA, Makowka L, Sher LS, Kahan BD, Menkis AH, Stiller CR, Schaefle B, Kornhauser DM. Phase I safety and pharmacokinetic studies of brequinar sodium after single ascending oral doses in stable renal, hepatic, and cardiac allograft recipients. J Clin Pharmacol. 1997 Dec;37(12):1121-8. PubMed PMID: 9506007.
3: Cleaveland ES, Zaharevitz DW, Kelley JA, Paull K, Cooney DA, Ford H Jr. Identification of a novel inhibitor (NSC 665564) of dihydroorotate dehydrogenase with a potency equivalent to brequinar. Biochem Biophys Res Commun. 1996 Jun 25;223(3):654-9. PubMed PMID: 8687451.
4: Buzaid AC, Pizzorno G, Marsh JC, Ravikumar TS, Murren JR, Todd M, Strair RK, Poo WJ, Hait WN. Biochemical modulation of 5-fluorouracil with brequinar: results of a phase I study. Cancer Chemother Pharmacol. 1995;36(5):373-8. PubMed PMID: 7634378.
5: King SY, Agra AM, Shen HS, Chi CL, Adams DB, Currie VE, Bertino JR, Pieniaszek HJ Jr, Quon CY. Protein binding of brequinar in the plasma of healthy donors and cancer patients and analysis of the relationship between protein binding and pharmacokinetics in cancer patients. Cancer Chemother Pharmacol. 1994;35(2):101-8. PubMed PMID: 7987984.
6: Cody R, Stewart D, DeForni M, Moore M, Dallaire B, Azarnia N, Gyves J. Multicenter phase II study of brequinar sodium in patients with advanced breast cancer. Am J Clin Oncol. 1993 Dec;16(6):526-8. PubMed PMID: 8256771.
7: Moore M, Maroun J, Robert F, Natale R, Neidhart J, Dallaire B, Sisk R, Gyves J. Multicenter phase II study of brequinar sodium in patients with advanced gastrointestinal cancer. Invest New Drugs. 1993 Feb;11(1):61-5. PubMed PMID: 8349438.
8: de Forni M, Chabot GG, Armand JP, Fontana X, Recondo G, Domenge C, Carde P, Barbu M, Gouyette A. Phase I and pharmacokinetic study of brequinar (DUP 785; NSC 368390) in cancer patients. Eur J Cancer. 1993;29A(7):983-8. PubMed PMID: 8499153.
9: Maroun J, Ruckdeschel J, Natale R, Morgan R, Dallaire B, Sisk R, Gyves J. Multicenter phase II study of brequinar sodium in patients with advanced lung cancer. Cancer Chemother Pharmacol. 1993;32(1):64-6. PubMed PMID: 8384937.
10: Natale R, Wheeler R, Moore M, Dallaire B, Lynch W, Carlson R, Grillo-Lopez A, Gyves J. Multicenter phase II trial of brequinar sodium in patients with advanced melanoma. Ann Oncol. 1992 Sep;3(8):659-60. PubMed PMID: 1450049.

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